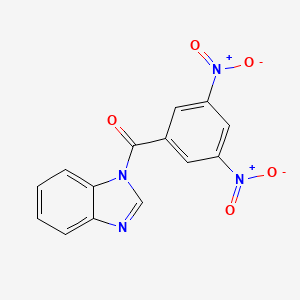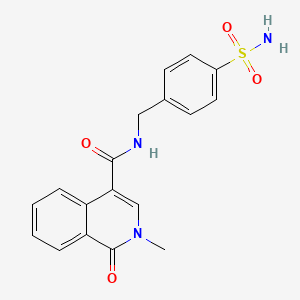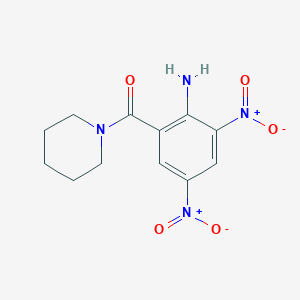
(2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone” is a chemical compound with a complex structure. Let’s break it down:
-
2-Amino-3,5-dinitrophenyl: : This part of the compound contains an amino group (NH₂) and two nitro groups (NO₂) attached to a phenyl ring. The amino group makes it a basic compound, while the nitro groups contribute to its reactivity.
-
(piperidin-1-yl)methanone: : The piperidin-1-yl group refers to a piperidine ring (a six-membered nitrogen-containing ring) attached to the central carbon (methanone) through a carbonyl group (C=O). The piperidine ring imparts interesting pharmacological properties.
Preparation Methods
Synthetic Routes::
- Nucleophilic Aromatic Substitution (SNAr) :
- Starting from 2,4-dinitrochlorobenzene, react with piperidine in a basic medium (such as NaOH or KOH) to form the desired compound.
- The SNAr reaction replaces the chlorine atom with the piperidine group.
- Industrial-scale production typically involves batch or continuous processes using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Reactions::
- Reduction : The nitro groups can be reduced to amino groups using reducing agents like SnCl₂/HCl or Fe/HCl.
- Substitution : The compound can undergo nucleophilic substitution reactions (e.g., SNAr) due to the electron-withdrawing nitro groups.
- Oxidation : Oxidation of the amino group can lead to imine or amine oxide formation.
- Reduction : SnCl₂/HCl, Fe/HCl.
- Substitution : Piperidine, NaOH/KOH.
- Oxidation : Oxidizing agents like KMnO₄ or H₂O₂.
- Reduction: 2-Aminophenyl(piperidin-1-yl)methanone.
- Substitution: (2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone.
Scientific Research Applications
- Chemistry : Used as a building block for more complex molecules.
- Biology : Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
- Medicine : May have applications in drug discovery.
- Industry : Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- Similar compounds include other nitro-substituted phenyl derivatives and piperidine-based structures. the unique combination of amino and nitro groups in “(2-Amino-3,5-dinitrophenyl)(piperidin-1-yl)methanone” sets it apart.
Properties
Molecular Formula |
C12H14N4O5 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2-amino-3,5-dinitrophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H14N4O5/c13-11-9(12(17)14-4-2-1-3-5-14)6-8(15(18)19)7-10(11)16(20)21/h6-7H,1-5,13H2 |
InChI Key |
NDCNGPHOLPSVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B11025516.png)
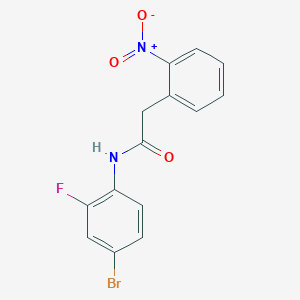

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11025523.png)
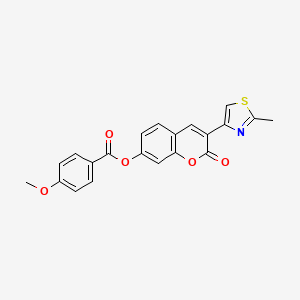
![1-(4-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11025543.png)
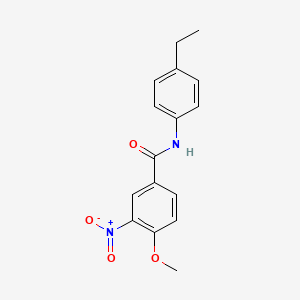
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitro-N-(2-nitrobenzoyl)benzamide](/img/structure/B11025561.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11025565.png)
![2-[acetyl(benzyl)amino]-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11025568.png)
![5-(4-fluorophenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11025572.png)
